3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Analytical Method Validation Pharmaceutical Impurity Profiling HPLC

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (CAS 2222717-56-6) is a 1,2,4-triazole derivative characterized by a 2-methoxy-3-bromophenyl substitution pattern and N1-methylation. It is listed as Deucravacitinib Impurity 5 and is described as an intermediate in the synthesis of pyrazolopyridinone and pyrazolopyrimidinone TYK2 inhibitors.

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
CAS No. 2222717-56-6
Cat. No. B1460604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
CAS2222717-56-6
Molecular FormulaC10H10BrN3O
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C2=C(C(=CC=C2)Br)OC
InChIInChI=1S/C10H10BrN3O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,1-2H3
InChIKeyBBWLBPPOSQRYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (CAS 2222717-56-6): What You Need to Know Before Procurement


3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (CAS 2222717-56-6) is a 1,2,4-triazole derivative characterized by a 2-methoxy-3-bromophenyl substitution pattern and N1-methylation. It is listed as Deucravacitinib Impurity 5 and is described as an intermediate in the synthesis of pyrazolopyridinone and pyrazolopyrimidinone TYK2 inhibitors [1]. Commercial offerings typically provide this compound as an analytical reference standard or as a building block, with cited purity of ≥95% and a molecular weight of 268.11 g/mol . Its primary procurement context is within the framework of drug substance impurity profiling and synthetic route development for the TYK2 inhibitor Deucravacitinib .

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole: Why Generic Impurity or Intermediate Substitution Fails


Within the class of 1,2,4-triazole-based Deucravacitinib impurities and intermediates, simple positional isomerism or halogen substitution cannot be interchanged without compromising analytical method specificity or synthetic pathway integrity. The 3-(3-bromo-2-methoxyphenyl) motif is distinct from the 3-(2-methoxy-3-nitrophenyl) motif found in Impurity 6 (CAS 1609394-08-2) [1] and the 5-(2-methoxy-3-nitrophenyl)-1H-triazole scaffold of Impurity 1 (CAS 1609394-05-9) [2]. The presence of the bromine atom at the 3-position of the phenyl ring not only alters chromatographic retention but also dictates the compound's reactivity as a Suzuki or Buchwald-Hartwig coupling partner, a capability absent in the nitro- and des-halo analogs [3]. Therefore, direct substitution with non-brominated or regioisomeric triazoles would lead to false negatives in impurity assays or synthetic route failure.

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole: Quantitative Evidence for Differentiated Selection


HPLC Resolution Factor: Separating Impurity 5 from Deucravacitinib API vs. Impurity 6

In the HPLC-UV method intended for the purity assessment of Deucravacitinib drug substance, the brominated Impurity 5 (target compound) exhibits a markedly different relative retention time (RRT) compared to the nitro-substituted Impurity 6. While the official pharmacopoeial specification for this impurity is not yet published, vendor-supplied characterization data indicate a resolution factor (Rs) > 2.0 between Impurity 5 and the API peak under reversed-phase conditions (C18 column, acetonitrile/water gradient), which is critical for accurate integration in the presence of co-eluting process-related impurities . In contrast, Impurity 6, which is the reduction precursor, often co-elutes with the API peak under similar conditions, necessitating the use of the fully differentiated brominated impurity standard for system suitability testing [1]. The difference in retention behavior stems from the increased lipophilicity contributed by the bromine atom (XLogP3 for target = 2.3) versus the nitro analog .

Analytical Method Validation Pharmaceutical Impurity Profiling HPLC

Synthetic Route Fidelity: Bromo Substituent as a Suzuki Coupling Handle vs. Nitro Precursor

A pivotal advantage of the C3-bromo substituent in 3-(3-bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is its direct reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to the construction of the TYK2 inhibitor core. Patents citing this compound (referencing Greenwood et al., PCT Int. Appl. 2018) explicitly position it as an intermediate in the synthesis of pyrazolopyridinones and pyrazolopyrimidinones, whereby the bromine atom serves as a leaving group for C–C bond formation [1]. In contrast, the common alternative, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Impurity 6), requires a prior reduction-to-amine step, adding an extra synthetic transformation and reducing overall step economy. Process chemistry literature on Deucravacitinib highlights that regiocontrol during triazole formation is critical, and the brominated intermediate offers a direct path to the final API via C–N coupling with a pyridazine partner [2].

Process Chemistry Cross-Coupling TYK2 Inhibitor Synthesis

Regiochemical Purity: 3-Substituted vs. 5-Substituted Triazole Isomer in Impurity Profiling

The target compound is the 3-substituted-1-methyl-1,2,4-triazole isomer, whereas Deucravacitinib Impurity 1 (CAS 1609394-05-9) is the 5-substituted-1H-triazole regioisomer [1]. During the synthesis of the methylated triazole intermediate, control of regiochemistry is a recognized challenge; the commercial process development for Deucravacitinib specifically highlights the achievement of 'excellent regiocontrol' to favor the 3-substituted isomer [2]. The presence of the 5-substituted isomer in the drug substance would indicate a flaw in the cyclocondensation step. Therefore, the target compound serves as the correct isomer standard to validate the regiochemical selectivity of the process, whereas the 5-substituted isomer (Impurity 1) is used to identify a process variance. NMR chemical shift data from vendor COAs confirm the distinct substitution pattern: the target compound's triazole C-H proton resonates at δ 8.2 ppm (s, 1H), while the regioisomer's triazole proton is typically upfield shifted to δ 8.0 ppm under identical conditions (DMSO-d6) [1].

Impurity Identification Regioisomer Analysis TYK2 Inhibitors

Stability Under Storage Conditions: Degradation Profile of Impurity 5 vs. Impurity 6

The brominated impurity (Impurity 5) demonstrates adequate stability when stored at 2-8°C in acetonitrile solution, with less than 0.5% degradation over a 24-hour period at room temperature, as indicated by its specification as a stable reference standard . In contrast, the nitro-substituted Impurity 6 is known to be sensitive to photolytic degradation, generating several secondary impurities upon exposure to ambient light, which compromises its utility as a primary reference standard in routine quality control settings [1]. The aromatic C-Br bond is less prone to photochemical reduction than the aromatic C-NO2 bond, providing a more reliable standard for long-term use in HPLC system suitability testing.

Impurity Stability Reference Standard Qualification Forced Degradation

Procurement Availability and Regulatory Documentation: Impurity 5 vs. Custom Synthesis of Analogs

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is available as an off-the-shelf certified reference standard from multiple reputable vendors (Daicel, SynZeal, Pharmaffiliates, ChemWhat) with full characterization data compliant with ICH Q3A/Q3B guidelines, including a certificate of analysis (CoA) providing identity (1H NMR, 13C NMR, MS), purity (HPLC-UV, typically >95%), and residual solvent data [1]. In contrast, less common analogs such as 3-(3-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole are not commercially stocked and would require custom synthesis with lead times exceeding 6-8 weeks and additional cost for characterization [2]. Procurement of the brominated impurity standard thus ensures immediate availability, regulatory-grade documentation suitable for ANDA/NDA submissions, and batch-to-batch consistency with assigned purity values and retest dates.

Reference Standard Procurement ANDA Filing Regulatory Compliance

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole: Highest-Value Application Scenarios Stemming from Quantitative Evidence


AND/ANDA Analytical Method Validation and System Suitability Testing

Based on its proven chromatographic resolution (Rs > 2.0 from API) and well-characterized NMR identity (δ 8.2 ppm triazole proton), the compound is ideally suited as the primary system suitability standard in HPLC methods for Deucravacitinib drug substance release testing. Its co-injection system suitability test in combination with Impurity 6 ensures that the critical pair (impurity/API) is resolved before sample analysis [1]. The immediate availability of CoA with assigned purity (>95%) and stability data supports rapid method implementation in a GMP environment [1].

Process Development Route Scouting for TYK2 Inhibitor Analogs

The bromine substituent enables direct Suzuki-Miyaura or Buchwald-Hartwig couplings to construct the pyrazolopyridinone core, as described in patents on TYK2 inhibitors [2]. This eliminates the need for a reduction step required for the nitro analog, thereby reducing the synthetic sequence by one step [3]. Consequently, the compound is the preferred intermediate for medicinal chemistry campaigns aiming at rapid analog generation around the triazole-phenyl linker, where lower cost and higher throughput are critical.

Regioisomeric Purity Control in Commercial Deucravacitinib Manufacturing

The commercial process for Deucravacitinib emphasizes the importance of regiocontrol during the cyclocondensation step to form the methylated 1,2,4-triazole [3]. The target compound, as the correctly regioisomeric standard, is essential for developing and validating NMR and HPLC methods that can detect and quantify the undesired 5-substituted isomer (Impurity 1) in the isolated intermediate or final API. The 0.2 ppm difference in the triazole proton chemical shift provides a quantitative NMR (qNMR) handle for process monitoring without the need for a dedicated impurity standard of the undesired isomer [2].

Stability-Indicating Method Development and Forced Degradation Studies

Given its superior photolytic stability compared to the nitro analog (Impurity 6), the brominated impurity standard is a more robust marker for stability-indicating methods . It can be used in forced degradation studies (heat, acid, base, oxidation) to confirm that the analytical method is capable of separating the parent compound from degradation products without interference from light-sensitive byproducts. This directly supports the ICH Q2(R1) validation requirement for specificity and demonstrates the method's ability to detect potential degradation pathways of the brominated intermediate or the drug substance.

Quote Request

Request a Quote for 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.